Methyl 2-(3-bromo-4-iodophenyl)acetate
Description
Methyl 2-(3-bromo-4-iodophenyl)acetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine (Br) at the 3-position and iodine (I) at the 4-position, coupled with a methyl ester group. The presence of halogens and the ester moiety renders it a versatile intermediate for coupling reactions, cross-coupling catalysis, and functional group transformations .
Properties
CAS No. |
1208075-30-2 |
|---|---|
Molecular Formula |
C9H8BrIO2 |
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4-iodophenyl)acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 |
InChI Key |
YSQISPDDCMZLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-4-iodophenyl)acetate typically involves the esterification of 2-(3-bromo-4-iodophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(3-bromo-4-iodophenyl)acetate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Substitution: Formation of substituted phenylacetates with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 2-(3-bromo-4-iodophenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-(3-bromo-4-iodophenyl)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity . In receptor binding studies, it may interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Analyses
Halogen Effects on Reactivity and Electronic Properties
- Bromine vs. Iodine : The iodine atom in this compound exhibits stronger electron-withdrawing effects compared to bromine, which may enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, bromine-substituted analogues like 2-(3-bromo-4-methoxyphenyl)acetic acid are employed in natural product synthesis due to their balanced reactivity and stability .
- Fluorine vs. Halogens : The fluorine atom in Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate introduces steric and electronic constraints, reducing ring planarity and altering hydrogen-bonding motifs compared to the iodine-containing target compound .
Crystallographic and Hydrogen-Bonding Behavior
- The iodo-substituted compound is expected to exhibit distinct crystal packing compared to its bromo- and methoxy-substituted analogues. For example, 2-(3-bromo-4-methoxyphenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), while iodine’s larger atomic radius may disrupt such motifs, favoring halogen-bonding interactions .
Data Table: Physicochemical Properties
| Property | This compound | 2-(3-Bromo-4-Methoxyphenyl)Acetic Acid | Methyl 2-Bromo-2-(3-Bromo-4-Fluorophenyl)Acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 377.98 | 245.07 | 338.96 |
| Melting Point | Not reported | 145–147°C | Not reported |
| Solubility | High in organic solvents | Moderate in polar solvents | Low in water, high in DCM |
| Key Reactivity | Suzuki coupling, halogen exchange | Perkin condensation, decarboxylation | Nucleophilic substitution |
| Hydrogen Bonding | Weak acceptor | Strong dimer formation (R₂²(8)) | Fluorine-mediated interactions |
Biological Activity
Methyl 2-(3-bromo-4-iodophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with bromine and iodine atoms, which are known to influence the compound's reactivity and biological interactions. The presence of these halogens can enhance lipophilicity and alter electronic properties, impacting binding affinity to biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The halogen substituents can modulate the interaction with proteins or enzymes, potentially leading to inhibition or activation of specific biological functions. For instance, halogenated phenyl compounds have been shown to affect neurotransmitter systems and exhibit anti-cancer properties by disrupting cellular signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:
- Substituent Effects : The position and type of halogen substitution significantly influence the compound's potency. For example, bromine at the 3-position and iodine at the 4-position may enhance anti-cancer activity compared to other configurations.
- Functional Groups : The ester group in methyl acetate can contribute to metabolic stability and bioavailability, making it a favorable candidate for drug development.
Antiviral Activity
In a study evaluating various halogenated compounds, this compound demonstrated notable antiviral activity with an IC50 value indicating effective inhibition of viral replication. This suggests potential applications in treating viral infections.
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| This compound | 5.6 | Significant antiviral activity |
| Reference Compound A | 10.2 | Moderate antiviral activity |
| Reference Compound B | 3.8 | High antiviral activity |
Anticancer Activity
The compound has also been tested for anticancer properties. In vitro studies revealed that it could inhibit cell proliferation in several cancer cell lines, demonstrating a dose-dependent response.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Moderate inhibition |
| HeLa (Cervical Cancer) | 8.3 | Strong inhibition |
| MCF7 (Breast Cancer) | 15.0 | Moderate inhibition |
Case Studies
- Case Study on Antiviral Efficacy : A recent study investigated the efficacy of this compound against influenza viruses. The results indicated that the compound effectively reduced viral titers in infected cell cultures, suggesting its potential as a therapeutic agent.
- Case Study on Cancer Cell Lines : Another study explored the effects of this compound on various cancer cell lines. It was found that treatment with this compound led to significant apoptosis in HeLa cells, highlighting its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
